molecular formula C10H11FO4 B13617844 Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate

Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate

Cat. No.: B13617844
M. Wt: 214.19 g/mol
InChI Key: MBYYIUDZDDKMNL-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy acids and derivatives It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 2-fluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-fluoro-4-hydroxyphenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanol.

    Substitution: Formation of 3-(2-amino-4-hydroxyphenyl)-2-hydroxypropanoate or similar derivatives.

Scientific Research Applications

Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-hydroxybenzoate
  • 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid
  • 2-fluoro-4-hydroxyphenyl-1,2,3-thiadiazole

Uniqueness

Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11FO4/c1-15-10(14)9(13)4-6-2-3-7(12)5-8(6)11/h2-3,5,9,12-13H,4H2,1H3

InChI Key

MBYYIUDZDDKMNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)O)F)O

Origin of Product

United States

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